1-Triethylsilyl-1-heptyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triethylsilyl-1-heptyne is an organosilicon compound with the molecular formula C13H26Si. This compound is characterized by the presence of a triethylsilyl group attached to a heptyne backbone. It is commonly used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Triethylsilyl-1-heptyne can be synthesized through the hydrosilylation of 1-heptyne with triethylsilane in the presence of a catalyst. The reaction typically involves the use of a platinum or rhodium catalyst under mild conditions. The reaction proceeds as follows: [ \text{1-Heptyne} + \text{Triethylsilane} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of 1-heptyne and triethylsilane through a reactor containing the catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Triethylsilyl-1-heptyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding silanol or siloxane.
Reduction: Reduction reactions can convert the compound into the corresponding alkane.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Heptane.
Substitution: Various substituted heptyne derivatives.
Scientific Research Applications
1-Triethylsilyl-1-heptyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is explored for its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Triethylsilyl-1-heptyne involves the interaction of the triethylsilyl group with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved include:
Hydrosilylation: The addition of the triethylsilyl group to unsaturated bonds.
Substitution: The replacement of the triethylsilyl group with other functional groups.
Comparison with Similar Compounds
1-Triethylsilyl-1-heptyne can be compared with other similar compounds such as:
1-Trimethylsilyl-1-heptyne: This compound has a trimethylsilyl group instead of a triethylsilyl group, resulting in different reactivity and stability.
1-Triisopropylsilyl-1-heptyne: The triisopropylsilyl group provides greater steric hindrance, affecting the compound’s reactivity.
1-Triphenylsilyl-1-heptyne: The triphenylsilyl group offers unique electronic properties, influencing the compound’s behavior in chemical reactions.
This compound stands out due to its balanced reactivity and stability, making it a versatile compound in various applications.
Properties
IUPAC Name |
triethyl(hept-1-ynyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26Si/c1-5-9-10-11-12-13-14(6-2,7-3)8-4/h5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKRQMVMQSYDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#C[Si](CC)(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.